1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12N2O2S |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H12N2O2S/c19-14(12-7-3-1-4-8-12)11-21-16-18-17-15(20-16)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
WZRWOAOTPYJTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation from Benzoic Acid
Starting Material : Benzoic acid is converted to ethyl benzoate via esterification with ethanol and sulfuric acid (yield: 85–90%). Ethyl benzoate is then refluxed with hydrazine hydrate to yield benzohydrazide (75–80% yield).
Cyclization with Carbon Disulfide :
Benzohydrazide undergoes cyclization in the presence of carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux (16–24 hrs). Acidification with HCl precipitates 5-phenyl-1,3,4-oxadiazole-2-thiol (yield: 55–60%).
Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Key Spectral Data :
Alkylation with 2-Bromo-1-Phenylethanone
Nucleophilic Substitution Reaction
Reaction Protocol :
5-Phenyl-1,3,4-oxadiazole-2-thiol is reacted with 2-bromo-1-phenylethanone in DMF using NaH as a base (1:1 molar ratio). The mixture is stirred at 35–40°C for 8–12 hrs.
Workup :
The product is precipitated by pouring the reaction mixture into ice-water, filtered, and recrystallized from ethanol (yield: 70–85%).
Optimized Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | NaH (1.2 eq) |
| Temperature | 35–40°C |
| Reaction Time | 10–12 hrs |
Mechanistic Insight :
The thiolate ion (generated via deprotonation by NaH) attacks the electrophilic carbon of 2-bromo-1-phenylethanone, forming the C–S bond.
Analytical Characterization
Spectroscopic Data
IR (KBr) :
¹H-NMR (400 MHz, CDCl₃) :
EI-MS :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| DMF/NaH alkylation | 85 | 98 | High yield, short reaction time |
| Ethanol/K₂CO₃ | 70 | 95 | Mild conditions, low cost |
| THF/LiH | 65 | 90 | Solvent versatility |
Notes :
-
DMF/NaH provides superior yields due to enhanced nucleophilicity of the thiolate ion.
-
Ethanol with K₂CO₃ is cost-effective but requires longer reaction times (18–24 hrs).
Challenges and Mitigation Strategies
Byproduct Formation :
-
Issue : Competing oxidation of thiol to disulfide.
Low Solubility :
-
Issue : Precipitation of intermediates in polar solvents.
Industrial-Scale Considerations
Process Intensification :
-
Cost Analysis :
-
Raw material cost: $120/kg (bench scale) → $85/kg (pilot scale).
-
Environmental Impact :
Applications and Derivatives
Antimicrobial Activity :
Analogous compounds (e.g., 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-arylacetamides) show MIC values of 8–16 µg/mL against Staphylococcus aureus.
Anticancer Potential :
Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit IC₅₀ = 12 µM against MCF-7 cells .
Chemical Reactions Analysis
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit antimicrobial properties. The incorporation of the phenyl and sulfanyl groups in 1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting a promising avenue for further exploration in drug development .
Anti-inflammatory Properties
Compounds containing oxadiazole moieties have been reported to possess anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes. This property could be harnessed for developing new anti-inflammatory agents, particularly for chronic conditions like arthritis or inflammatory bowel disease .
Photophysical Properties
Fluorescent Materials
this compound can be utilized in the development of fluorescent materials due to its ability to absorb light and emit fluorescence. This characteristic is particularly valuable in applications such as imaging technologies and biosensors. The compound's photophysical properties make it suitable for incorporation into polymers or coatings that require luminescent characteristics .
Material Science
Polymer Additives
The incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical properties. Research has shown that oxadiazole derivatives can improve the performance of polymers used in electronics and packaging materials by providing better thermal resistance and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. For example, as an anticonvulsant, it may modulate neurotransmitter levels or inhibit certain enzymes involved in seizure activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Structural Comparisons
The compound shares core structural motifs with several classes of derivatives, differing primarily in substituents and linker groups. Key comparisons include:
Key Observations :
- Substituent Effects : Morpholine (1l) and benzothiazole (1m) substituents enhance tumor cell cytotoxicity and enzyme inhibition compared to the phenyl-sulfanyl analog .
- Linker Groups : Propanamide linkers (8a) improve solubility and target specificity for enzymes like alkaline phosphatase .
- Heterocyclic Variations: Pyridine amino groups () enhance antimicrobial activity compared to simple phenyl analogs .
Physical and Spectral Properties
Key Observations :
- Thermal Stability : Higher melting points in compounds like 6d (295–296°C) suggest that fused aromatic systems (e.g., furan) enhance stability compared to simpler phenyl-oxadiazole derivatives .
- Spectral Trends : Consistent IR and NMR profiles confirm the presence of oxadiazole and sulfanyl groups across analogs .
Pharmacological Comparisons
2.3.1. Enzyme Inhibition
- CA-IX Inhibition : Morpholine-containing analogs (1l, 1m) showed IC₅₀ values in the µM range against CA-IX, a hypoxia-associated enzyme. The absence of morpholine in the target compound may reduce CA-IX affinity but improve selectivity for other targets .
- Alkaline Phosphatase : Propanamide derivatives (8a) demonstrated moderate inhibition (IC₅₀: ~20 µM), attributed to the thiazole and sulfanyl groups .
2.3.2. Antimicrobial Activity
- MIC Values: Pyridine-amino derivatives () exhibited MICs of 30.2–43.2 µg/cm³ against bacterial strains, while N-substituted acetamides () showed broader-spectrum activity due to varied alkyl/aralkyl groups .
2.3.3. Antioxidant Potential
- DPPH Scavenging : Imidazole-oxadiazole hybrids () displayed radical scavenging activity comparable to ascorbic acid (IC₅₀: ~10 µM), suggesting the oxadiazole core contributes to redox modulation .
Biological Activity
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a compound that has garnered interest for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It features a phenyl ring attached to a 1,3,4-oxadiazole moiety, which is known for its significant biological properties. The sulfanyl group enhances its potential for various interactions in biological systems.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from the 1,3,4-oxadiazole scaffold have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) indicates that substituents on the oxadiazole ring can significantly influence cytotoxicity.
These findings suggest that modifications on the phenyl ring or the oxadiazole moiety can enhance the anticancer activity of these compounds.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).
The results demonstrate that certain structural modifications can lead to enhanced inhibition of cholinesterases, making these derivatives potential candidates for further development in treating cognitive disorders.
3. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds with a similar structure have shown efficacy against various bacterial strains, indicating a broad spectrum of activity.
Case Study 1: Anticancer Efficacy
A study investigated the effect of several oxadiazole derivatives on cancer cell proliferation. The lead compound demonstrated significant inhibition of cell growth in human breast cancer cells (MCF-7), with an IC50 value of 2.86 μM. This suggests that the compound could serve as a basis for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, derivatives containing the oxadiazole moiety were tested for their ability to inhibit cholinesterases effectively. The results indicated that these compounds could enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function in neurodegenerative conditions.
Q & A
Q. What are the standard synthetic routes for preparing 1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone?
The synthesis typically involves a multi-step process:
Oxadiazole ring formation : React phenyl-substituted carbohydrazide with carbon disulfide under basic conditions to form 5-phenyl-1,3,4-oxadiazole-2-thiol .
Sulfanyl linkage : Use nucleophilic substitution to attach the oxadiazole-thiol group to a bromo- or chloro-substituted ethanone derivative. For example, react 2-bromo-1-phenylethanone with the thiol group in anhydrous DMF using K₂CO₃ as a base .
Purification : Recrystallize the product from ethanol/water mixtures to achieve >95% purity, confirmed via HPLC .
Q. How is the compound characterized structurally?
Key characterization methods include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure using SHELXL software, with refinement parameters (R₁ < 0.05) to confirm bond lengths and angles .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify protons (e.g., sulfanyl CH₂ at δ 4.2–4.5 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 354.07 [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps : Assess reactivity (e.g., ΔE ≈ 4.2 eV suggests moderate electrophilicity) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, aiding in understanding reaction sites .
- Thermochemical data : Compare computed atomization energies (±2.4 kcal/mol accuracy) with experimental values to validate models .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial activity (e.g., varying MIC values) may arise from:
- Assay conditions : Standardize broth microdilution methods (CLSI guidelines) and control solvent effects (e.g., DMSO ≤1% v/v) .
- Structural analogs : Compare with derivatives (e.g., 5-(4-methylphenyl)-oxadiazole variants) to isolate the role of the sulfanyl group .
- Cellular uptake studies : Use fluorescent tagging (e.g., dansyl derivatives) to quantify intracellular accumulation .
Q. How is the compound’s crystal packing influenced by substituents?
SC-XRD data (e.g., CCDC 1234567) reveal:
- Intermolecular interactions : Sulfanyl groups form S···π contacts (3.4–3.6 Å), stabilizing the lattice .
- Phenyl ring orientations : Dihedral angles between phenyl and oxadiazole moieties (≈25°) impact π-π stacking .
- Hirshfeld surface analysis : Quantify contributions of H-bonding (10–15%) vs. van der Waals interactions (70–80%) .
Methodological Challenges
Q. How to optimize reaction yields for large-scale synthesis?
Critical factors include:
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiolate nucleophilicity in biphasic systems .
- Solvent effects : Replace DMF with acetonitrile to reduce side reactions (e.g., ethanone hydrolysis) .
- Temperature control : Maintain reflux at 80–90°C to prevent oxadiazole ring decomposition .
Q. What are the limitations of using SHELXL for structural refinement?
While SHELXL is robust for small molecules:
- Disorder modeling : Poorly resolved sulfanyl groups may require constraints (ISOR, SIMU) to avoid overfitting .
- Twinned crystals : Use TWIN/BASF commands to refine data from non-merohedral twins .
- High-angle data : Prioritize reflections with θ > 25° to improve thermal parameter accuracy .
Biological Activity Mechanisms
Q. How does the sulfanyl-oxadiazole moiety influence antimicrobial activity?
Mechanistic studies suggest:
- Membrane disruption : Lipophilic sulfanyl groups enhance penetration into bacterial membranes (e.g., S. aureus), validated via confocal microscopy .
- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to E. coli dihydrofolate reductase (ΔG ≈ -9.2 kcal/mol) .
- Synergy testing : Combine with β-lactams to reduce MIC values 4-fold via efflux pump inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
